molecular formula C15H21N3O7 B2965205 N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate CAS No. 1351644-70-6

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Cat. No. B2965205
M. Wt: 355.347
InChI Key: ZEKPFSSCXFBONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound can be synthesized from its constituent elements or simpler compounds.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound can undergo, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).


Scientific Research Applications

Synthetic Chemistry and Characterization

Compounds related to "N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate" have been synthesized and characterized, providing foundational knowledge for further applications. For instance, derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized, characterized by various spectroscopic methods, and analyzed for their antibacterial and antifungal activities. The detailed analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for these compounds (Kulkarni et al., 2016).

Pharmacological Evaluation

Novel derivatives involving furan and piperazine structures have been explored for their pharmacological properties. For example, a series of compounds incorporating furan-2-yl and methyl piperazine showed significant antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017). These findings suggest the potential for compounds like "N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate" to be explored for similar pharmacological applications.

Material Science Applications

In material science, compounds containing piperazine structures have been investigated for their electrical and photoelectrical behaviors. For instance, the study on furazano[3,4-b]piperazine (FP) and its doped versions with metal chlorides explored optical properties and the semiconductor behavior of FP-based thin-film devices, revealing potential applications in organic electronic devices (Sharma et al., 1995).

Catalytic Applications

Piperazine derivatives have also been utilized as Lewis basic catalysts for chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were shown to be highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the potential of piperazine-based compounds in catalysis (Wang et al., 2006).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, and precautions that should be taken while handling it.


Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult a chemistry professional or a reliable source for specific information about this compound. It’s also important to handle all chemical compounds safely and responsibly. Always refer to Material Safety Data Sheets (MSDS) and follow lab safety protocols when working with chemicals.


properties

IUPAC Name

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKPFSSCXFBONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.